Linoleic acid sodium salt

Catalog No.
S1538258
CAS No.
822-17-3
M.F
C18H32O2.Na
C18H32NaO2
M. Wt
303.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linoleic acid sodium salt

CAS Number

822-17-3

Product Name

Linoleic acid sodium salt

IUPAC Name

sodium;(9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C18H32O2.Na
C18H32NaO2

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/b7-6-,10-9-;

InChI Key

XDGBPYHYBRCREM-NBTZWHCOSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+]

Synonyms

Telfairic Acid

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.[Na]

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.[Na]

Polyunsaturated Fatty Acid Source:

Sodium linoleate is a well-defined source of linoleic acid, an essential polyunsaturated fatty acid (PUFA) belonging to the omega-6 family. PUFAs are crucial for various biological functions, and researchers use sodium linoleate to study their metabolism, function, and deficiency effects in cell cultures and animal models [].

Skin and Hair Health:

Studies suggest topical application of sodium linoleate might benefit skin and hair health. Its anti-inflammatory properties are being explored for potential use in treating acne and other inflammatory skin conditions []. Additionally, research investigates its role in maintaining skin hydration and hair health [].

Cellular Signaling Pathways:

Linoleic acid is a precursor for various signaling molecules called eicosanoids. Sodium linoleate serves as a substrate for studying the enzymes involved in eicosanoid biosynthesis and their impact on cellular processes like inflammation, immunity, and blood pressure regulation [].

Cancer Research:

Some studies have explored the anti-tumor activity of sodium linoleate. Research suggests it might inhibit tumor growth and improve survival rates in animal models []. However, more investigation is needed to understand the mechanisms and potential therapeutic applications.

Other Areas of Research:

Sodium linoleate's role is being explored in various other scientific fields. For example, some studies investigate its potential impact on neurological disorders like multiple sclerosis [].

Sodium linoleate is the sodium salt of linoleic acid, an essential polyunsaturated fatty acid (PUFA) belonging to the omega-6 family []. Linoleic acid itself cannot be synthesized by the human body and must be obtained through diet or topical application []. Sodium linoleate is often derived from vegetable oils rich in linoleic acid, such as soybean oil or safflower oil.

Its growing significance lies in its potential health benefits, which are currently being explored in various scientific studies.


Molecular Structure Analysis

The molecular structure of sodium linoleate consists of an 18-carbon chain (octadecadienoic acid) with two double bonds at the 9th and 12th carbons (9,12-octadecadienoic acid) []. The carboxylic acid group (COOH) at one end of the chain is replaced by a sodium cation (Na+), forming the ionic bond that characterizes a salt [].

The presence of the two double bonds makes sodium linoleate a cis- isomer, meaning the hydrogens on the double-bonded carbons are on the same side of the molecule. This specific configuration is crucial for its biological functions [].


Chemical Reactions Analysis

Synthesis:

Sodium linoleate can be synthesized through the neutralization reaction between linoleic acid and sodium hydroxide [].

C18H32O2 (linoleic acid) + NaOH -> C18H31COONa (sodium linoleate) + H2O

Decomposition:

Under extreme heat or strong acidic conditions, sodium linoleate can decompose into linoleic acid, sodium carbonate (Na2CO3), and water.

Other Reactions:

Sodium linoleate can participate in various reactions typical of fatty acid salts, such as esterification and soap formation []. However, the specific reactions relevant for scientific research are still under investigation.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₈H₃₁CO₂Na []
  • Molecular Weight: 302.43 g/mol []
  • Appearance: White to yellowish powder
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling
  • Solubility: Soluble in water, slightly soluble in most organic solvents []
  • Stability: Relatively stable at room temperature, can degrade with heat or light exposure

The mechanism of action of sodium linoleate is being explored in various contexts. Here are two potential areas:

  • Skin health: Studies suggest that sodium linoleate might improve skin barrier function by promoting ceramides (important skin lipids) synthesis and reducing inflammation. Its exact mechanism requires further investigation.
  • Anti-inflammatory properties: Some research indicates that sodium linoleate might possess anti-inflammatory effects by modulating certain signaling pathways. However, more studies are needed to fully understand this mechanism.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

303.22999954 g/mol

Monoisotopic Mass

303.22999954 g/mol

Heavy Atom Count

21

UNII

872C9A1W9I

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

822-17-3

Wikipedia

Sodium linoleate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Surfactant

General Manufacturing Information

9,12-Octadecadienoic acid (9Z,12Z)-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
1.Soyland, E.,Fund, J.,Rajka, G., et al. Effect of dietary supplementation with very-long-chain n-3 fatty acids in patients with psoriasis. N. Engl. J. Med. 328, 1812-1816 (1993).

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